molecular formula C13H8F6N2 B2658224 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine CAS No. 338401-83-5

2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine

Cat. No.: B2658224
CAS No.: 338401-83-5
M. Wt: 306.211
InChI Key: CMNAUTORQWOCSR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine (CAS 338401-83-5) is a chemical compound with the molecular formula C13H8F6N2 and a molecular weight of 306.21 . It belongs to a class of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides and related structures, which have been identified as potent and selective small-molecule inhibitors of bacterial 4'-phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that are essential for bacterial cell viability and virulence, as they catalyze a key post-translational modification required for the activation of carrier protein domains in synthase enzymes . Compounds based on this scaffold exhibit submicromolar inhibition of the bacterial Sfp-PPTase and have demonstrated antibacterial activity against pathogens such as methicillin-resistant Staphylococcus aureus without a rapid cytotoxic response in human cells . The incorporation of trifluoromethyl groups is a established strategy in modern drug design, as the -CF3 moiety can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, thereby improving its potential as a pharmacological probe . This product is intended for research purposes only, specifically for use in microbiology and medicinal chemistry studies aimed at investigating novel antibacterial targets and developing new anti-infective agents.

Properties

IUPAC Name

2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6N2/c14-12(15,16)8-1-3-9(4-2-8)21-10-5-6-20-11(7-10)13(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNAUTORQWOCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with 4-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide at elevated temperatures (around 130°C) for 24 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

Overview

The compound 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine is a fluorinated organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique trifluoromethyl groups contribute to its chemical stability and bioactivity, making it a candidate for diverse applications.

Medicinal Chemistry

Fluorinated compounds are increasingly recognized for their role in pharmaceuticals due to their ability to modify biological activity. The incorporation of trifluoromethyl groups can enhance the potency and selectivity of drugs.

  • Case Study: Anticancer Agents
    Research indicates that compounds similar to 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine have been explored as potential anticancer agents. Their structural modifications have led to improved interactions with biological targets, enhancing therapeutic efficacy .

Agrochemicals

Fluorinated compounds are also vital in the development of agrochemicals, where they can improve the effectiveness of pesticides and herbicides.

  • Case Study: Herbicide Development
    Studies have shown that the introduction of trifluoromethyl groups in herbicides can lead to increased herbicidal activity and reduced environmental impact. This is attributed to enhanced absorption and translocation within plant systems .

Data Tables

Application AreaCompound TypeKey BenefitsReferences
Medicinal ChemistryAnticancer AgentsEnhanced potency, selectivity
AgrochemicalsHerbicidesIncreased efficacy, reduced environmental impact

Mechanism of Action

The mechanism by which 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, molecular properties, and biological activities of related compounds:

Compound Name Core Structure Molecular Formula Molecular Weight Key Features Biological Activity/Application Reference
2-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine Pyridine C₁₃H₉F₆N₃ 321.22 Dual -CF₃ groups on pyridine and phenyl ring Not explicitly stated; inferred enzyme inhibition
N-(Pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine (N14) Bipyridine C₁₈H₁₃F₃N₄ 342.32 Two pyridine rings linked via amine; para-CF₃ phenyl NMR-characterized intermediate
4-Amino-2-(4-trifluoromethylphenyl)pyrimidine (CAS 1215072-94-8) Pyrimidine C₁₁H₈F₃N₃ 239.20 Pyrimidine core with -CF₃ phenyl Intermediate for heterocyclic synthesis
UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] Pyridine-piperazine C₂₄H₂₂ClF₃N₄O 486.91 Piperazine linker; dual aromatic systems CYP51 inhibitor (antiparasitic vs. T. cruzi)
4-(3-Chloropyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide (Compound D) Benzamide C₁₉H₁₂ClF₃N₂O 382.76 Chloropyridinyl and benzamide groups Vanilloid receptor antagonist
2,8-Bis(trifluoromethyl)quinolin-4-ol (Compound 135) Quinoline C₁₁H₅F₆NO 289.16 Bis-CF₃ groups on quinoline core Antimalarial precursor
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine Thienopyrimidine C₁₉H₁₃F₃N₄S 398.39 Thienopyrimidine core; meta-CF₃ phenyl Not reported; potential kinase inhibitor

Key Comparative Insights

Structural Differences
  • Core Heterocycle: The pyridine core in the target compound contrasts with pyrimidine (CAS 1215072-94-8), quinoline (Compound 135), and thienopyrimidine () systems. Pyrimidines and quinolines often exhibit enhanced π-π stacking interactions with biological targets due to their larger aromatic surfaces .
  • Substituent Positioning: The para-CF₃ group on the phenyl ring (target compound) vs. meta-CF₃ in thienopyrimidine derivatives () influences steric and electronic interactions. Para substitution generally maximizes symmetry and minimizes steric hindrance .
  • Linker Diversity : Compounds like UDO () employ piperazine linkers, which confer conformational flexibility and improve solubility, whereas rigid benzamide linkers (Compound D, ) enhance target selectivity .

Challenges and Contradictions

  • Activity-Structure Paradox : While UDO () shows antiparasitic activity, structurally similar compounds like N14 () lack reported bioactivity, underscoring the need for precise substituent tuning .
  • Pharmacokinetic Trade-offs : The lipophilic -CF₃ groups improve metabolic stability but may reduce aqueous solubility, necessitating formulation optimizations for drug development .

Biological Activity

2-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine is C15H11F6NC_{15}H_{11}F_6N. The presence of trifluoromethyl groups contributes to its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular Weight292.26 g/mol
Chemical FormulaC15H11F3N2
IUPAC Name2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine
SMILESC1=CC(=NC=C1C(F)(F)F)C(C(F)(F)F)=C2=C(C=CC=C2)N(C)C

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors involved in cancer and inflammatory pathways. The trifluoromethyl groups may enhance binding affinity and selectivity for these targets.

Key Mechanisms:

  • Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to inhibit kinases involved in cancer progression, such as BCR-ABL and SRC kinases. For instance, studies demonstrate that related compounds can effectively block autophosphorylation in BCR-ABL-expressing cells, leading to apoptosis .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Pharmacological Effects

The pharmacological profile of 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine suggests a range of potential therapeutic applications:

  • Anticancer Activity : Several studies have highlighted the compound's ability to induce cell cycle arrest and apoptosis in various cancer cell lines .
  • Antimicrobial Properties : It has shown promise against specific bacterial strains, indicating potential use as an antibiotic agent .
  • Insecticidal Effects : Recent research has explored its larvicidal activity against mosquito larvae, suggesting a role in vector control for diseases such as malaria .

Case Study 1: Anticancer Activity

A study evaluating the efficacy of related pyridine derivatives demonstrated that compounds with similar structural motifs exhibited IC50 values in the nanomolar range against cancer cell lines. The mechanism involved the inhibition of key signaling pathways related to cell survival and proliferation.

Case Study 2: Larvicidal Activity

In a recent investigation, a series of trifluoromethyl-containing compounds were tested for their larvicidal effects against Anopheles arabiensis. The results showed mortality rates exceeding 90% at certain concentrations, indicating strong potential for development as larvicides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine, and what purification methods ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

  • Step 1 : Functionalize pyridine or phenyl precursors with trifluoromethyl groups via halogen exchange (e.g., Cl → CF₃) using reagents like trifluoromethyl copper complexes.
  • Step 2 : Couple intermediates (e.g., 4-aminopyridine derivatives) with aryl halides via Buchwald-Hartwig amination or Ullmann coupling under Pd catalysis .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile) ensures >99% purity. Confirm molecular weight via electrospray ionization mass spectrometry (ESI-MS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns (e.g., δ ~7.5–8.5 ppm for aromatic protons). ¹⁹F NMR detects trifluoromethyl groups (δ ~-60 to -70 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • HPLC : Reverse-phase chromatography monitors purity and stability under varying pH/temperature .

Advanced Research Questions

Q. How can hydrogen bonding patterns be analyzed in the crystal structure of this compound using X-ray crystallography?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : Employ SHELX programs (e.g., SHELXL) for structure solution and refinement. Analyze hydrogen bonds (N–H⋯N/F) and π-π interactions using Mercury or Olex2 .
  • Example : In pyrimidine analogs, intramolecular N–H⋯N bonds stabilize planar conformations, while weak C–H⋯F interactions influence packing .

Q. How can researchers resolve contradictions in biological activity data when testing this compound against different microbial strains?

  • Methodological Answer :

  • Standardized Assays : Use microdilution (MIC/MBC) protocols with consistent inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL) and controls (e.g., tobramycin for Pseudomonas aeruginosa biofilms) .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and target-specific assays (e.g., enzyme inhibition) to differentiate direct activity from off-target effects. For antimalarial analogs, discrepancies in IC₅₀ values may arise from parasite strain-specific resistance mechanisms .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., fluoro, methoxy) at meta/para positions to assess electronic effects. For example, replacing CF₃ with OCF₃ enhances biofilm penetration in P. aeruginosa .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to map essential features (e.g., hydrogen bond acceptors, hydrophobic regions).
  • Data Correlation : Compare IC₅₀ values (e.g., antimalarial activity) with computed descriptors (logP, polar surface area) to identify trends .

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